

Allyl Propionate (CAS No. 2408-20-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyl propionate**

Cat. No.: **B1584478**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Allyl Propionate** (CAS No. 2408-20-0), a significant ester in the chemical industry. The document details its chemical and physical properties, outlines a standard synthesis protocol, presents spectroscopic data, and discusses its metabolic pathway and associated toxicity. This guide is intended to be a comprehensive resource for professionals in research and development.

Chemical and Physical Properties

Allyl propionate, also known as 2-propenyl propanoate, is an organic ester formed from propionic acid and allyl alcohol.^[1] It is a colorless to pale yellow liquid recognized by its sharp, fruity, and ethereal odor, with notes of apricot and apple.^{[1][2]} This compound's distinct aromatic properties make it valuable in various industrial applications.^[1] It is flammable and should be handled with appropriate safety measures.^[2]

Table 1: General and Physical Properties of Allyl Propionate

Property	Value	Source(s)
CAS Number	2408-20-0	[1]
Molecular Formula	C ₆ H ₁₀ O ₂	[1]
Molecular Weight	114.14 g/mol	[1]
IUPAC Name	prop-2-enyl propanoate	[1]
Synonyms	Allyl propanoate, 2-Propenyl propanoate, Propanoic acid, 2-propen-1-yl ester	[1]
Appearance	Colorless to pale yellow liquid	[1] [2]
Odor	Sharp, sour, fruity, ethereal	[2]
Boiling Point	123-125 °C	[2]
Density	0.913 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.41	[2]
Flash Point	33.5 °C (92.3 °F)	[3]
Water Solubility	3.649 g/L at 25 °C	[3]
Solubility	Soluble in organic solvents	[1]

Safety and Hazard Information

Allyl propionate is classified as a flammable liquid and is toxic if swallowed. It is also known to cause skin and eye irritation.[\[4\]](#) Proper personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this chemical.[\[4\]](#)

Table 2: GHS Hazard and Precautionary Statements

Category	Statement	Source(s)
Pictograms	GHS02 (Flammable), GHS06 (Toxic)	[4]
Signal Word	Danger	[4]
Hazard Statements	H226: Flammable liquid and vapour. H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.	[4]
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[4]

Applications

The primary application of **allyl propionate** is as a flavor and fragrance agent.[\[5\]](#) Its characteristic fruity and pungent aroma is utilized in a variety of products, including:

- Fragrances and Perfumes: It imparts a sweet, pineapple-like note.
- Personal Care Products: Used in shampoos, conditioners, and body washes.
- Household Products: Incorporated into detergents, softeners, and air care products.

- Food Additives: It is permitted for direct addition to food for human consumption as a synthetic flavoring substance.[1]

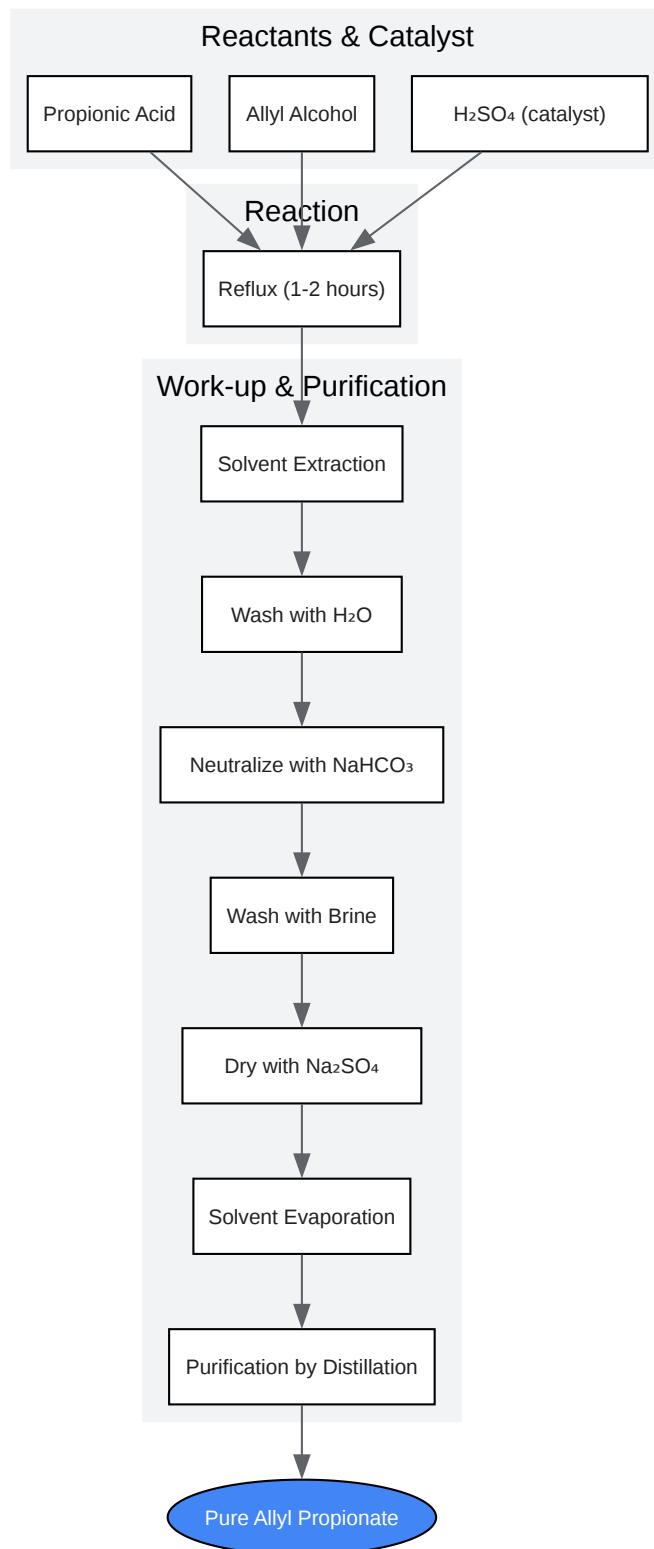
Synthesis of Allyl Propionate

Allyl propionate is commonly synthesized via the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][6] This reversible reaction requires conditions that shift the equilibrium towards the product, typically by using an excess of one reactant or by removing water as it is formed.[6]

Experimental Protocol: Fischer Esterification of Propionic Acid and Allyl Alcohol

This protocol describes the laboratory-scale synthesis of **allyl propionate**.

Materials:


- Propionic acid
- Allyl alcohol
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH) (catalyst)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$) (drying agent)
- Saturated sodium bicarbonate solution ($NaHCO_3$)
- Saturated sodium chloride solution (brine)
- Diethyl ether or ethyl acetate (extraction solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel

- Distillation apparatus

Procedure:

- Reaction Setup: In a round-bottom flask, combine propionic acid and a molar excess of allyl alcohol (e.g., 1.5 to 2 equivalents).
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the total reactant weight). The addition is exothermic and should be done cautiously.
- Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.
- Wash the organic layer sequentially with:
 - Water to remove excess alcohol.
 - Saturated sodium bicarbonate solution to neutralize the acidic catalyst and unreacted propionic acid (caution: CO₂ evolution).
 - Saturated sodium chloride solution (brine) to reduce the solubility of organic material in the aqueous layer.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purification: The crude **allyl propionate** can be purified by simple distillation to yield the final product.[\[1\]](#)

Workflow for Allyl Propionate Synthesis

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Allyl Propionate** via Fischer Esterification.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **allyl propionate**.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts

Assignment	Structure	^1H NMR (ppm)	^{13}C NMR (ppm)
a	$\text{CH}_3\text{-CH}_2\text{-C(O)O-CH}_2\text{-CH=CH}_2$	~1.1 (t)	~9
b	$\text{CH}_3\text{-CH}_2\text{-C(O)O-CH}_2\text{-CH=CH}_2$	~2.3 (q)	~28
c	$\text{CH}_3\text{-CH}_2\text{-C(O)O-CH}_2\text{-CH=CH}_2$	~174	
d	$\text{CH}_3\text{-CH}_2\text{-C(O)O-CH}_2\text{-CH=CH}_2$	~4.5 (d)	~65
e	$\text{CH}_3\text{-CH}_2\text{-C(O)O-CH}_2\text{-CH=CH}_2$	~5.9 (m)	~132
f	$\text{CH}_3\text{-CH}_2\text{-C(O)O-CH}_2\text{-CH=CH}_2$	~5.2-5.3 (m)	~118

(Note: These are estimated chemical shifts based on typical values for similar functional groups. Experimental values may vary depending on the solvent and other conditions.)^{[3][7]}

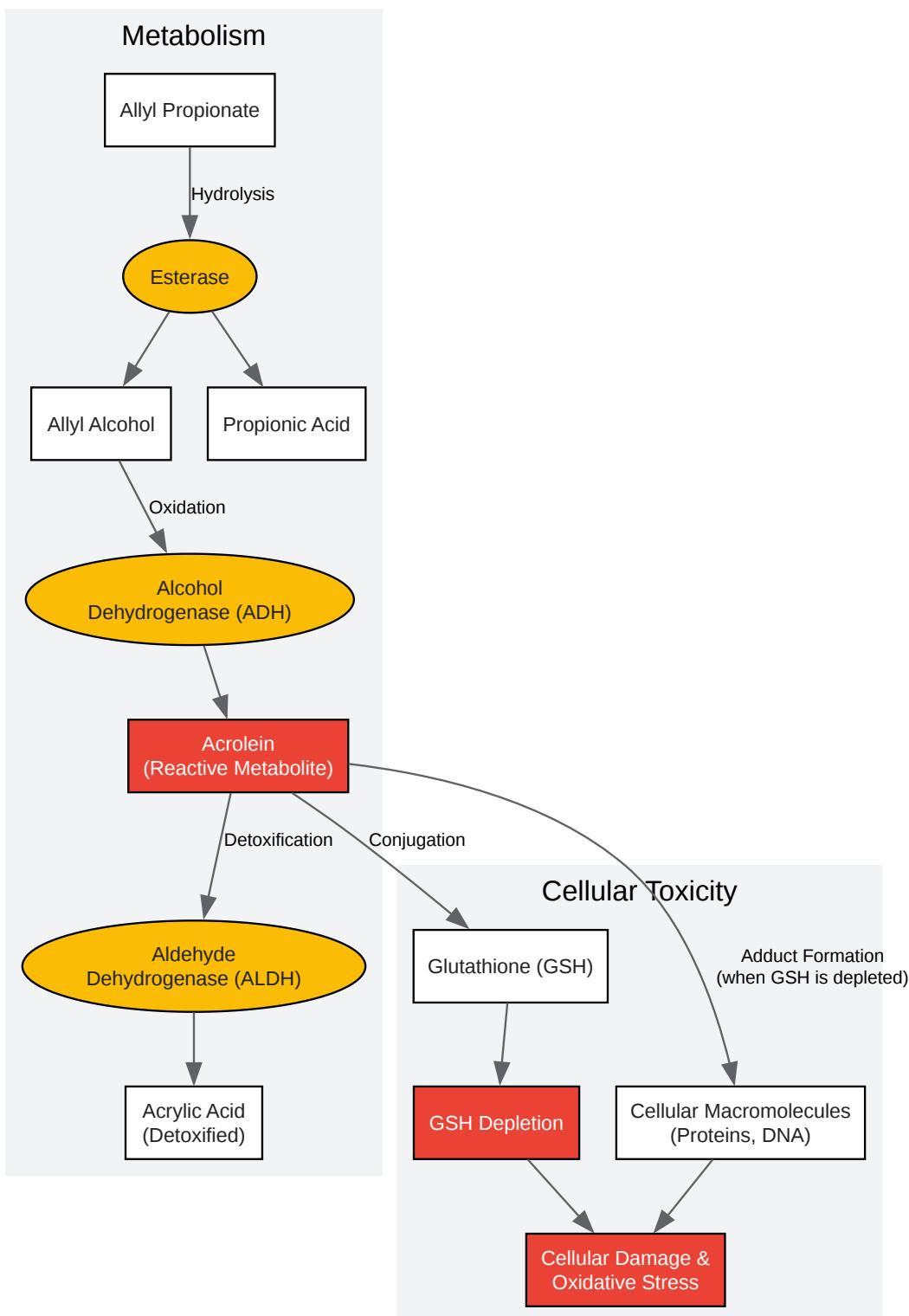
[8]

Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum of **allyl propionate** shows a characteristic fragmentation pattern. The base peak is observed at m/z 57,

corresponding to the propionyl cation $[\text{CH}_3\text{CH}_2\text{CO}]^+$. Other significant fragments include m/z 41 (allyl cation, $[\text{C}_3\text{H}_5]^+$) and m/z 29 (ethyl cation, $[\text{CH}_3\text{CH}_2]^+$).[1]

Infrared Spectroscopy (IR): The IR spectrum of **allyl propionate** displays key absorption bands that confirm its structure. A strong C=O stretching vibration for the ester is typically observed around 1740 cm^{-1} . The C-O stretching vibrations appear in the $1250\text{-}1150\text{ cm}^{-1}$ region. The presence of the allyl group is indicated by C=C stretching around 1650 cm^{-1} and =C-H stretching just above 3000 cm^{-1} .[1]

Metabolic Pathway and Toxicology


The systemic toxicity of allyl esters, including **allyl propionate**, is primarily linked to their *in vivo* metabolism.

Metabolic Activation: **Allyl propionate** is rapidly hydrolyzed by esterase enzymes in the body, particularly in the liver, to yield allyl alcohol and propionic acid. While propionic acid is readily metabolized through normal physiological pathways, allyl alcohol is the main contributor to toxicity.[7]

Allyl alcohol is subsequently oxidized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and cytotoxic α,β -unsaturated aldehyde.[7] Acrolein can then be detoxified by aldehyde dehydrogenase (ALDH) to acrylic acid.[7]

Mechanism of Toxicity: The toxicity arises when the rate of acrolein formation exceeds its detoxification capacity. Acrolein is a potent electrophile that readily reacts with cellular nucleophiles, most notably the sulphhydryl groups of glutathione (GSH).[7] Depletion of cellular GSH stores disrupts the cell's primary defense against oxidative stress, leaving it vulnerable to damage from reactive oxygen species.[7] If GSH is depleted, acrolein can react with critical cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, structural damage, and eventual cell death.[7]

Metabolic Toxicity Pathway of Allyl Propionate

[Click to download full resolution via product page](#)

Caption: Metabolic activation of **Allyl Propionate** to toxic Acrolein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciencemadness.org [sciencemadness.org]
- 2. Fischer Esterification-Typical Procedures - [operachem](http://operachem.com) [operachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Fischer Esterification organic-chemistry.org
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. compoundchem.com [compoundchem.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- To cite this document: BenchChem. [Allyl Propionate (CAS No. 2408-20-0): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584478#allyl-propionate-cas-number-2408-20-0-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com